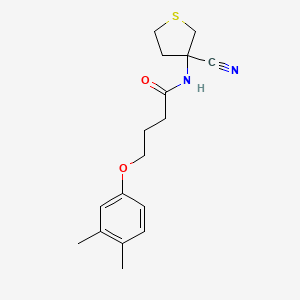

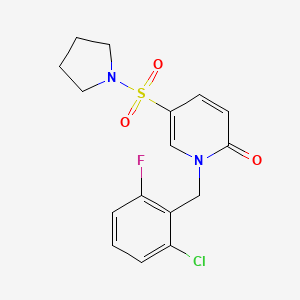

![molecular formula C7H5ClIN3O2S B2483927 6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine CAS No. 1394373-18-2](/img/structure/B2483927.png)

6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine

Descripción general

Descripción

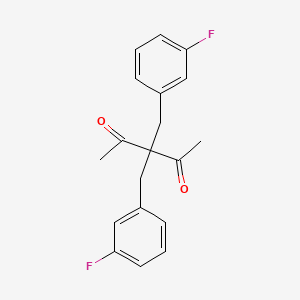

This compound is likely a heterocyclic compound due to the presence of imidazole and pyridine rings in its structure. The presence of chlorine, iodine, and a methylsulfonyl group indicates that it’s a highly functionalized molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed Suzuki cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of imidazole and pyridine rings, along with chlorine, iodine, and a methylsulfonyl group attached to the rings .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could undergo a variety of chemical reactions. For instance, the chlorine and iodine atoms could potentially be replaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

- Targeted Kinase Inhibitors : This compound’s structure suggests potential as a kinase inhibitor due to its imidazo[4,5-b]pyridine scaffold. Researchers can explore its activity against specific kinases implicated in diseases like cancer, inflammation, and neurodegenerative disorders .

- Suzuki–Miyaura Coupling : Utilize this compound as a boron reagent in Suzuki–Miyaura cross-coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for carbon–carbon bond formation .

- Protodeboronation : Explore its use in protodeboronation reactions, particularly for alkyl boronic esters. Developing efficient protocols for this transformation could enhance synthetic methodologies .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could include exploring its potential uses in various fields. For example, if it has biological activity, it could be studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be used to develop new synthetic methods .

Propiedades

IUPAC Name |

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClIN3O2S/c1-15(13,14)7-10-4-2-3(8)5(9)11-6(4)12-7/h2H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPYBQNRXLDREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=NC(=C(C=C2N1)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClIN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

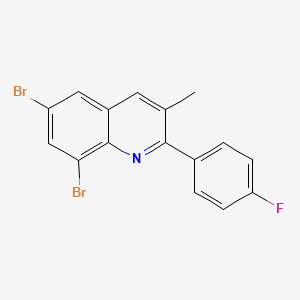

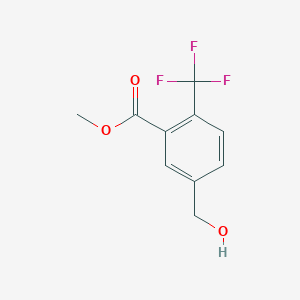

![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)

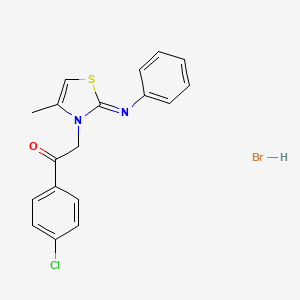

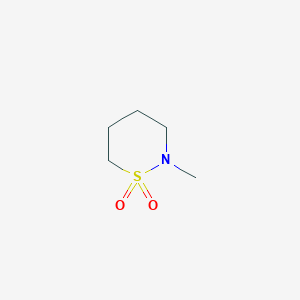

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2483851.png)

![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)

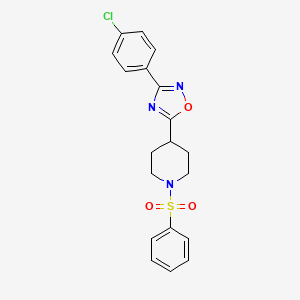

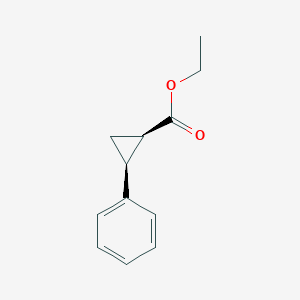

![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)